3-{[(4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID
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Overview
Description
3-{[(4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID is an organic compound that features a fluorinated aniline group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID typically involves the following steps:
Formation of 4-fluoroaniline: This can be achieved by the hydrogenation of 4-nitrofluorobenzene.
Coupling Reaction: The 4-fluoroaniline is then reacted with 3-amino-4-methylbenzoic acid under suitable conditions to form the desired compound. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the aniline group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{[(4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[(4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID involves its interaction with specific molecular targets. The fluorinated aniline group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of the compound, used in various applications including medicinal chemistry.
3-Amino-4-methylbenzoic acid: Another precursor, used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
3-{[(4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID is unique due to the presence of both a fluorinated aniline group and a benzoic acid core. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-[(4-fluorophenyl)carbamoylamino]-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-9-2-3-10(14(19)20)8-13(9)18-15(21)17-12-6-4-11(16)5-7-12/h2-8H,1H3,(H,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRPYZIWDXEGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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